

Technical Guide: Physicochemical Properties of 4-(Methylamino)cyclohexanone Hydrochloride

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Compound of Interest

Compound Name: 4-(methylamino)cyclohexanone hydrochloride

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Introduction

4-(Methylamino)cyclohexanone hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry. As a derivative of cyclohexanone, it possesses a versatile scaffold that can be utilized in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of **4-(methylamino)cyclohexanone hydrochloride**. Due to the limited availability of experimental data in public domains, this guide also includes standardized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity

Property	Value	Source
Chemical Name	4-(Methylamino)cyclohexanone hydrochloride	N/A
CAS Number	1260794-25-9	[1][2]
Molecular Formula	C ₇ H ₁₄ ClNO	[1]
Molecular Weight	163.65 g/mol	[1]
Canonical SMILES	<chem>CNC1CCC(=O)CC1.Cl</chem>	N/A
InChI	InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H	N/A

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of **4-(methylamino)cyclohexanone hydrochloride** are not readily available in the scientific literature. The following table summarizes the available data for the free base, 4-(methylamino)cyclohexanone, and provides context from related compounds where applicable.

Property	4-(Methylamino)cyclohexanone (Free Base)	4-(Methylamino)cyclohexanone Hydrochloride	Notes and Comparative Data
Melting Point	Not available	Not available	For comparison, the related compound ketamine hydrochloride has a melting point of approximately 262-263 °C.
Boiling Point	209.2 ± 33.0 °C at 760 mmHg	Not available	Data for the free base. [3] The hydrochloride salt is expected to have a much higher boiling point and likely decompose before boiling.
Solubility	Not available	Expected to be soluble in water.	Hydrochloride salts of amines are generally soluble in water.[4] For instance, ketamine hydrochloride is highly soluble in water.
pKa	Not available	Not available	The pKa of the protonated amine would be a key determinant of its behavior in physiological systems.
LogP	-0.40 (Predicted)	Not available	The LogP of the free base suggests it is hydrophilic. The hydrochloride salt will

be even more
hydrophilic.

Spectral Data

Experimental spectral data for **4-(methyamino)cyclohexanone hydrochloride** is limited. A predicted ^1H NMR spectrum is available, but experimental characterization is not widely published.

Spectrum Type	Data	Source
^1H NMR	A predicted ^1H NMR spectrum in D_2O shows a multiplet around 1.71 ppm.	[5]
^{13}C NMR	Not available	N/A
Infrared (IR)	Not available	N/A
Mass Spectrometry (MS)	Not available	N/A

Experimental Protocols

Given the absence of comprehensive experimental data, the following are detailed, standardized protocols for determining the key physicochemical properties of **4-(methyamino)cyclohexanone hydrochloride**.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of a crystalline solid.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **4-(methyamino)cyclohexanone hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**

- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a rapid rate initially to determine an approximate melting point.
- The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Methodology:

- Preparation of Saturated Solution: An excess amount of **4-(methylamino)cyclohexanone hydrochloride** is added to a known volume of deionized water in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.
- Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

- **Sample Preparation:** A known concentration of **4-(methylamino)cyclohexanone hydrochloride** is dissolved in water.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

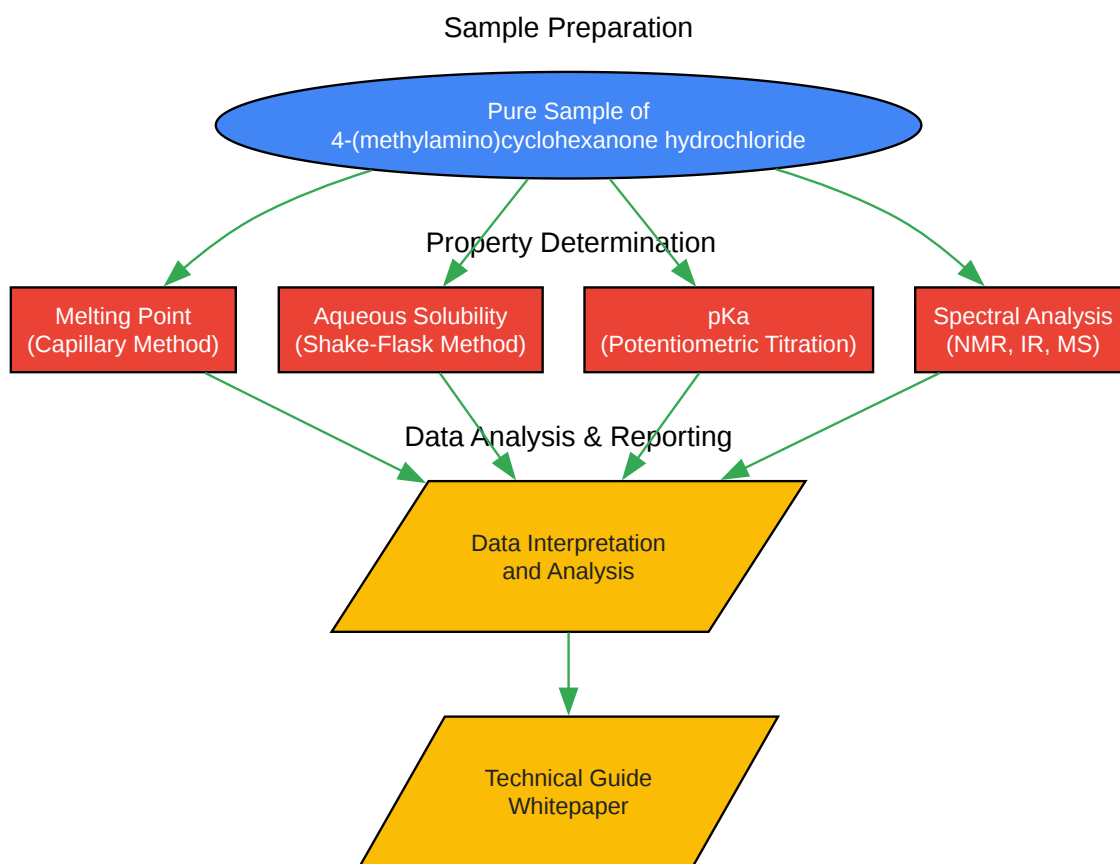
There is currently no specific information in the public domain regarding the biological activity or signaling pathways of **4-(methylamino)cyclohexanone hydrochloride**. However, its structural similarity to other pharmacologically active cyclohexanone derivatives, such as ketamine, suggests potential for interaction with the central nervous system. Ketamine is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^{[6][7]} The biological activity of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, a related compound, is linked to its role as an impurity in the synthesis of the opioid analgesic Tramadol, where it may influence the metabolism and effectiveness of the active pharmaceutical ingredient.^[4]

Further research, including receptor binding assays and in vitro/in vivo studies, is required to elucidate the specific pharmacological profile of **4-(methylamino)cyclohexanone hydrochloride**.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like **4-(methylamino)cyclohexanone hydrochloride**.



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Caption: Experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for **4-(methylamino)cyclohexanone hydrochloride**. While some basic identifiers are known, there is a notable lack of comprehensive experimental data for key properties such as melting point, solubility, pKa, and spectral characteristics. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. Furthermore, the biological activity of this compound remains to be elucidated through future pharmacological studies. The information and methodologies presented herein are intended to serve as a

valuable resource for scientists and professionals engaged in research and development involving this compound.

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